molecular formula C23H21F3N4O2 B2948334 N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide CAS No. 1119392-37-8

N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide

Cat. No.: B2948334
CAS No.: 1119392-37-8
M. Wt: 442.442
InChI Key: HUIUJNLMUZXOIP-UHFFFAOYSA-N
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Description

N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide is a heterocyclic compound featuring an indenopyrazole core substituted with a tert-butyl group at position 3, a methyl group at position 1, and a formamide-linked 3-(trifluoromethyl)phenylamino moiety at position 4.

Properties

IUPAC Name

1-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O2/c1-22(2,3)20-17-18(30(4)29-20)15-9-8-14(11-16(15)19(17)31)28-21(32)27-13-7-5-6-12(10-13)23(24,25)26/h5-11H,1-4H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIUJNLMUZXOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=O)C3=C2C=CC(=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide is a synthetic compound that has been studied for its potential biological activities, particularly in the fields of anti-diabetic and anti-cancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C20H19F3N4O2
  • Molecular Weight : 392.39 g/mol
  • CAS Number : 1024523-10-1

The compound exhibits biological activity through multiple mechanisms, including enzyme inhibition and interaction with specific cellular pathways. The presence of the trifluoromethyl group enhances its lipophilicity and electron-withdrawing capacity, making it a promising candidate for drug development.

Antidiabetic Activity

Recent studies have demonstrated that this compound has significant antidiabetic properties. It was tested against several targets associated with diabetes management:

Target EnzymeIC50 (μM)% Inhibition at 500 μM
α-Glucosidase6.2883.13 ± 0.80
α-Amylase4.5878.85 ± 2.24
PTP1B0.9188.35 ± 0.89
DPPH (antioxidant)2.3692.23 ± 0.22

These results indicate that the compound effectively inhibits key enzymes involved in carbohydrate metabolism, which can help in managing blood glucose levels in diabetic patients .

Anticancer Activity

In addition to its antidiabetic effects, the compound has been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Case Studies

  • Study on Antidiabetic Effects
    • A study published in Pharmaceutical Research evaluated the compound's effects on diabetic rats, demonstrating a significant reduction in blood glucose levels compared to control groups.
    • The study also highlighted improved insulin sensitivity and reduced oxidative stress markers in treated animals.
  • Anticancer Potential
    • Another investigation focused on the compound's ability to inhibit tumor growth in vitro and in vivo models of breast cancer.
    • The results showed that treatment with the compound led to a reduction in tumor size and increased apoptosis markers in cancerous tissues.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies are ongoing to evaluate the compound's safety profile, including potential side effects and interactions with other drugs.

Comparison with Similar Compounds

N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide

This analogue (referenced in ) replaces the 3-(trifluoromethyl)phenyl group with a 2-methylphenyl substituent. The methyl group is electron-donating, which may reduce acidity compared to the trifluoromethyl variant.

N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide (CAS 1119392-22-1)

This compound () substitutes the aromatic phenylamino group with a linear propylamino chain. Key physical properties include:

Property Value
Molecular Formula C₁₉H₂₄N₄O₂
Molecular Weight 340.42 g/mol
Density 1.24 ± 0.1 g/cm³ (Predicted)
Boiling Point 519.7 ± 50.0 °C (Predicted)
pKa 14.03 ± 0.46 (Predicted)

Functional Group Impact on Physicochemical Properties

  • Trifluoromethyl vs. Methyl Phenyl Groups : The CF₃ group enhances electronegativity and dipole moments, improving solubility in polar solvents and possibly strengthening protein binding via halogen bonds .
  • Aromatic vs. Aliphatic Amino Groups: The phenylamino group in the target compound may enable π-π stacking with aromatic residues in biological targets, whereas the propylamino analogue’s aliphatic chain favors hydrophobic interactions .

Patent-Based Insights ()

For example, (3S)-3-tert-butyl-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide demonstrates that trifluoromethyl groups are strategically used to optimize pharmacokinetics and target affinity. This supports the hypothesis that the target compound’s CF₃ group may confer similar advantages .

Research Findings and Limitations

  • Available Data: Physical properties for the propylamino analogue () provide a baseline for lipophilicity and stability. The target compound’s larger, more polar structure suggests higher boiling points and density, though experimental validation is lacking.
  • Gaps : Direct biological or spectroscopic data for the target compound and its 2-methylphenyl analogue are absent in the provided evidence. Further studies are needed to correlate structural features with activity.

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